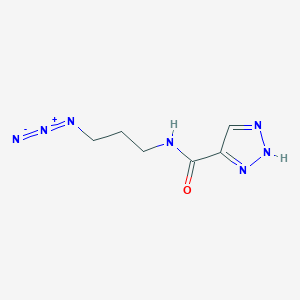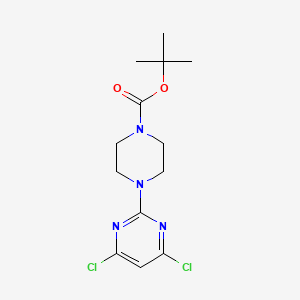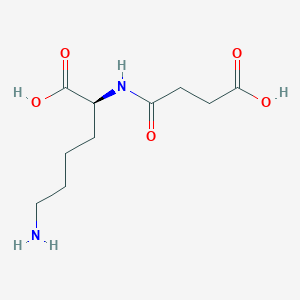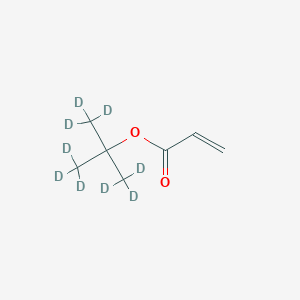
N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of azide-containing triazoles. These compounds are known for their versatility in chemical synthesis and their potential applications in various fields such as medicinal chemistry, materials science, and bioconjugation. The presence of the azide group makes this compound particularly useful in click chemistry, a powerful tool for creating complex molecules with high specificity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. The process begins with the preparation of the azide precursor, which is then reacted with an alkyne-containing compound under mild conditions to form the triazole ring. The reaction is highly efficient and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and high yield. The use of automated systems allows for precise control over the reaction parameters, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions: N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The compound readily participates in click chemistry reactions, forming stable triazole rings.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Reducing Agents: Such as hydrogen gas or hydrazine, used to convert the azide group to an amine.
Solvents: Water, ethanol, and dimethyl sulfoxide (DMSO) are commonly used solvents for these reactions.
Major Products Formed:
Triazole Derivatives: Formed through cycloaddition reactions.
Amine Derivatives: Formed through reduction of the azide group.
Scientific Research Applications
N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.
Industry: Utilized in the production of advanced materials, such as hydrogels and nanomaterials, for various applications
Mechanism of Action
The mechanism of action of N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole rings, which can then interact with specific molecular targets. This property makes it a valuable tool for labeling and tracking biomolecules in biological systems. Additionally, the compound’s ability to form stable conjugates with various functional groups allows for targeted delivery of therapeutic agents .
Comparison with Similar Compounds
N-(3-azidopropyl)quinolin-8-amine: Another azide-containing compound used in similar applications.
4-(3-azidopropyl)-1-(4-nitrobenzoyl)piperazine: Used for bioorthogonal labeling and similar click chemistry reactions
Uniqueness: N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its high reactivity and specificity in click chemistry reactions. Its ability to form stable triazole rings under mild conditions makes it a preferred choice for various applications in chemistry, biology, and materials science. The compound’s versatility and efficiency in forming bioconjugates and advanced materials highlight its unique properties compared to other similar compounds .
Properties
Molecular Formula |
C6H9N7O |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N-(3-azidopropyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C6H9N7O/c7-12-9-3-1-2-8-6(14)5-4-10-13-11-5/h4H,1-3H2,(H,8,14)(H,10,11,13) |
InChI Key |
HSQGTFDSBVZPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1C(=O)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)



![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)






![2-[4-(Propan-2-yl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12311171.png)

